2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

Description

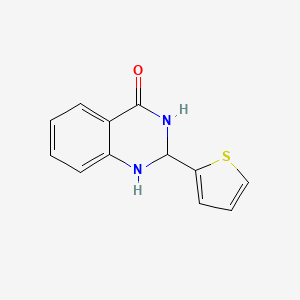

2-Thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is a quinazolinone derivative characterized by a thiophene ring substituted at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiophene substituent in this compound introduces sulfur-containing aromaticity, which may influence electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBQITBKNGCUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one typically involves the reaction of anthranilamide with substituted aldehydes or ketones. One common method includes the use of 2-aminobenzamide and 3-methyl thiophene-2-carboxaldehyde under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Substitution reactions can occur at the thiophene ring or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one derivatives is their antimicrobial properties . Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. For instance, a study synthesized a series of thiazole-linked quinazolinones, which were evaluated for their anti-tubercular activity using the Microplate Alamar Blue Assay (MABA). The results indicated promising activity against M. tuberculosis H37RV, highlighting the potential of these compounds as therapeutic agents against tuberculosis .

Inhibition of Intracellular Toxins

Another notable application is in the inhibition of intracellular toxins . A patent describes a novel family of 2,3-dihydroquinazolin-4-one compounds that can act as inhibitors against toxins such as ricin and Shiga toxin. These toxins pose significant health risks globally, and compounds like this compound may offer protective effects by preventing the toxic actions of these agents through retrograde transport inhibition .

Antitumor and Anticancer Properties

The compound also shows potential in anticancer applications . Quinazolinone derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, various analogs have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating significant activity . The structural modifications of quinazolinones can enhance their selectivity and potency against specific cancer types.

Antimalarial Activity

In addition to antibacterial properties, certain derivatives of quinazolinones are being explored for their antimalarial activity . A study focused on hybrid quinazolinone molecules showed promising results in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's lifecycle. This indicates that derivatives like this compound could be developed into effective antimalarial drugs .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- One-Pot Synthesis: This method allows for efficient production with minimal steps, utilizing β-cyclodextrin as a catalyst under aqueous conditions .

Biological Evaluation

The biological evaluation often involves:

- In Vitro Testing: Assessing the compound's efficacy against bacterial and cancer cell lines.

- Molecular Docking Studies: These studies help predict how well the compound binds to target proteins associated with disease mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin biosynthesis, thereby exhibiting potential as a skin-whitening agent . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinazolinone core is common among analogs, but substituents at positions 2 and 3 critically determine pharmacological profiles:

3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

- Substituents : Thiazole and thioxo (C=S) groups at position 2.

- Bioactivity : Exhibits potent antifungal activity against Aspergillus fumigatus, A. niger, and A. flavus with low cytotoxicity .

- Key Feature : The thiazole-thioxo combination enhances antifungal efficacy, likely through interactions with fungal cell wall components like galactomannan .

3-Alkyl-2-((1H-1,2,3-triazolyl)methyl)thio)-2,3-dihydroquinazolin-4(1H)-ones

- Substituents : Triazole and alkylthio groups.

- Bioactivity: Antimicrobial and anticancer properties attributed to the triazole moiety, which is known for its role in drug discovery .

- Synthesis : Efficiently synthesized using a recyclable Cu@Py-Oxa@SPION catalyst, achieving 77–86% yields under mild conditions .

Methyl Sulfanyl/Sulfonyl-Substituted 2,3-Diaryl Derivatives

- Substituents : Methyl sulfanyl/sulfonyl and diaryl groups.

- Bioactivity: Designed as non-steroidal anti-inflammatory agents (NSAIDs) with moderate COX-2 inhibition and anti-edema effects .

- Design Strategy : Scaffold hopping and shape similarity matching were employed to optimize binding to COX-2 active sites .

3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones

- Substituents : Aryl and thioxo groups.

- Bioactivity: Act as antioxidants, α-glucosidase inhibitors, and apoptosis-inducing agents in colon carcinoma models .

- Mechanism : The thioxo group enhances redox activity and enzyme-binding capacity .

Mechanistic Insights

- Antifungal Activity : Thiazole-thioxo derivatives disrupt fungal cell wall biosynthesis by downregulating galactomannan-associated proteins .

- Anticancer Activity : Triazole derivatives induce apoptosis via mitochondrial pathways, while thioxo analogs inhibit LDHA and α-glucosidase .

- Anti-inflammatory Effects : Sulfonyl groups in diaryl derivatives mimic COX-2’s arachidonic acid binding pocket, reducing prostaglandin synthesis .

Biological Activity

2-Thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that integrates both thiophene and quinazolinone moieties. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural diversity provided by the thiophene ring enhances the potential applications of this compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of anthranilamide with substituted aldehydes or ketones. A common synthetic route employs 2-amino benzamide and thiophene derivatives under reflux conditions, which can yield various derivatives with distinct biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds within the quinazolinone family exhibit significant cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, screening against cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) has revealed that certain analogues of quinazolinones, including those derived from this compound, possess sub-micromolar potency in inhibiting cancer cell growth .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2-thiophen-2-yl derivative | HT29 | < 0.5 |

| 2-styrylquinazolin | MCF7 | < 0.8 |

| 2-(naphthalen-1-yl)-2,3-dihydro | A2780 | < 0.6 |

The mechanism of action for quinazolinones like this compound is linked to their ability to inhibit key protein kinases involved in cancer progression. Notably, they have been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .

Case Studies

- Case Study on EGFR Inhibition : A study reported that certain quinazolinones demonstrated potent inhibition of EGFR with IC50 values as low as 0.47 nM. This indicates a strong potential for these compounds in treating cancers associated with EGFR overexpression .

- Broad-Spectrum Anticancer Activity : Another study synthesized a series of quinazolinone derivatives and evaluated their activity against various cancer cell lines. Compounds derived from 2-thiophen-2-yl showed promising results, particularly against glioblastoma and ovarian cancer cells, highlighting their versatility as anticancer agents .

Pharmacological Significance

The pharmacological significance of this compound extends beyond anticancer activity. Quinazolines are recognized for their broad range of activities including antibacterial and anti-inflammatory effects. These compounds have been utilized in treating various conditions due to their ability to modulate multiple biological pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation of anthranilic acid derivatives with thiophene-2-carboxylic acid under reflux in benzene, using pyridine as a catalyst (see ). Optimization studies show that solvent choice significantly impacts yield: ethanol (EtOH) is preferred for similar quinazolinone derivatives due to its ability to stabilize intermediates and enhance reaction efficiency . For example, electron-withdrawing substituents (e.g., -Cl, -NO₂) on benzaldehyde precursors improve yields by accelerating imine formation (Table 2 in ).

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodology : Combine multiple spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone core) .

- ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., thiophen-2-yl protons appear as a multiplet in δ 6.8–7.5 ppm) .

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for analogous compounds (e.g., 2-methyl-2-phenyl derivatives in ).

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow OSHA/NIOSH guidelines for respiratory protection (e.g., P95 respirators for dust/mist) and use nitrile gloves compliant with EN374 standards. Ensure proper ventilation to avoid inhalation of vapors during synthesis ().

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene or quinazolinone rings modulate biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with electron-donating (-OMe, -CH₃) or withdrawing (-F, -NO₂) groups. Compare activities using assays like antimicrobial susceptibility testing (). For example, fluorinated analogs may exhibit enhanced membrane permeability due to increased lipophilicity .

Q. What computational strategies can predict binding modes of this compound to target proteins?

- Methodology : Perform molecular docking using software like AutoDock Vina. Prepare the protein structure (e.g., PDB ID 1XYZ) by removing water molecules and adding polar hydrogens. Dock the compound into the active site, prioritizing poses with high binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding to key residues (e.g., Asp189 in trypsin-like proteases) .

Q. How can contradictory solubility data across studies be resolved?

- Methodology : Systematically test solubility in solvents (DMSO, EtOH, H₂O) under controlled conditions (25°C, 37°C). Use HPLC to quantify solubility limits and correlate with logP values calculated via software like ChemAxon. For instance, low aqueous solubility (logP ~3.5) may necessitate formulation with cyclodextrins .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in THF or toluene. Monitor enantiomeric excess (ee) via chiral HPLC. A 2017 study achieved >90% ee for quinazolinones using Cu(I)-bisoxazoline complexes ().

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions. For example, a central composite design revealed that 80°C in EtOH with p-TsOH maximizes yield (85%) for analogous compounds .

- Data Validation : Cross-reference melting points (e.g., 210–212°C for the target compound) with literature and ensure NMR spectra match predicted splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.